

## Application Notes and Protocols for Transition Metal-Free Reactions of Ethyl Diazoacetate

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Compound of Interest		
Compound Name:	Ethyl diazoacetate	
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#### Introduction

**Ethyl diazoacetate** (EDA) is a versatile C2 building block in organic synthesis, traditionally employed in a wide array of transition metal-catalyzed reactions. However, the development of transition metal-free alternatives is of significant interest to avoid metal contamination in products, particularly in the pharmaceutical and materials sciences, and to promote greener and more cost-effective synthetic methodologies. These application notes provide detailed protocols and data for key transition metal-free reactions of **ethyl diazoacetate**, including cyclopropanation, [3+2] cycloaddition, and Brønsted acid-catalyzed C-C bond formation.

# Application Note 1: Catalyst-Free Diastereoselective Cyclopropanation of Electron-Deficient Alkenes

This section details the protocol for the catalyst-free cyclopropanation of doubly activated electron-deficient alkenes with **ethyl diazoacetate**. The reaction proceeds via a Michael Initiated Ring Closure (MIRC) mechanism to afford highly functionalized cyclopropanes with high diastereoselectivity.[1][2]

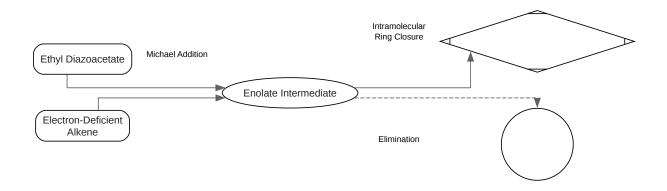
#### Reaction Principle:

The reaction is initiated by the Michael addition of the nucleophilic carbon of **ethyl diazoacetate** to the electron-deficient alkene. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, displacing the dinitrogen leaving group



to form the cyclopropane ring. The high diastereoselectivity is attributed to steric hindrance in the transition state of the ring closure.

Logical Relationship of the MIRC Pathway



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Caption: Logical workflow of the Michael Initiated Ring Closure (MIRC) pathway.

## **Quantitative Data Summary**



Entry	Alkene Substrate (Ar)	Time (h)	Yield (%)	Diastereomeri c Ratio (trans:cis)
1	4-NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub>	12	94	>99:1
2	3-NO <sub>2</sub> C <sub>6</sub> H <sub>4</sub>	12	92	>99:1
3	4-CIC <sub>6</sub> H <sub>4</sub>	24	85	>99:1
4	4-BrC <sub>6</sub> H <sub>4</sub>	24	88	>99:1
5	C <sub>6</sub> H <sub>5</sub>	48	82	>99:1
6	4-CH₃OC <sub>6</sub> H <sub>4</sub>	120	75	>99:1
7	3,5-(CH <sub>3</sub> O) <sub>2</sub> C <sub>6</sub> H <sub>3</sub>	120	72	>99:1
8	3,4,5- (CH <sub>3</sub> O) <sub>3</sub> C <sub>6</sub> H <sub>2</sub>	120	70	>99:1

Data adapted from a study by Maurya et al.[1]

## Experimental Protocol: General Procedure for Catalyst-Free Cyclopropanation

- Reaction Setup: To a solution of the arylidene-malononitrile (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add ethyl diazoacetate (1.2 mmol).
- Reaction Conditions: Stir the reaction mixture at room temperature.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture
  of ethyl acetate and hexanes as the eluent to afford the desired cyclopropane derivative.



# **Application Note 2: Metal-Free [3+2] Cycloaddition** of Vinyl Sulfonyl Fluorides

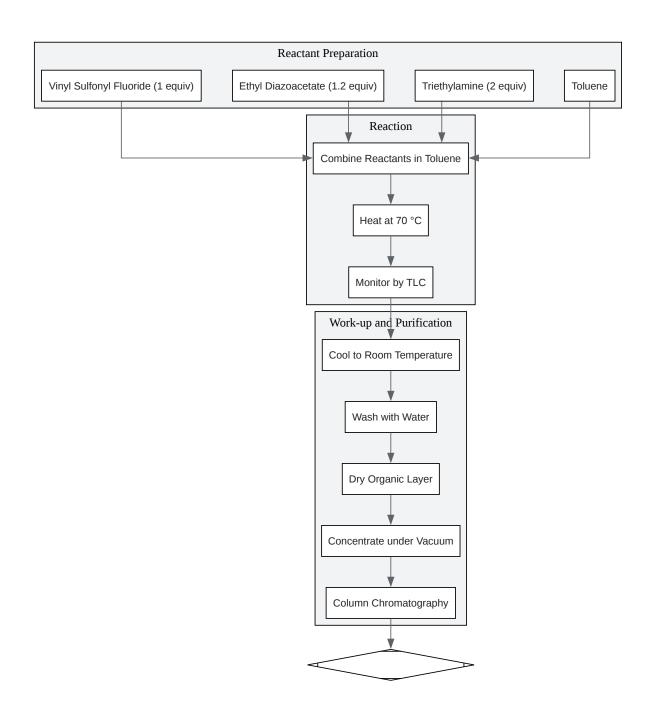
This note describes a metal-free [3+2] cycloaddition reaction between substituted vinyl sulfonyl fluorides and **ethyl diazoacetate** for the synthesis of pyrazole scaffolds.[3][4] The reaction proceeds via a Michael addition followed by elimination of SO<sub>2</sub> gas.

### Reaction Principle:

The reaction is initiated by the base-mediated deprotonation of **ethyl diazoacetate** to form a diazoenolate, which then acts as a nucleophile. This species attacks the  $\beta$ -carbon of the vinyl sulfonyl fluoride in a Michael-type addition. The resulting intermediate undergoes an intramolecular cyclization and subsequent elimination of sulfur dioxide to afford the pyrazole product.

Experimental Workflow for Pyrazole Synthesis





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Caption: Step-by-step workflow for the metal-free synthesis of pyrazoles.



**Ouantitative Data Summary** 

Entry	Vinyl Sulfonyl Fluoride (Ar)	Time (h)	Yield (%)
1	C <sub>6</sub> H <sub>5</sub>	5	72
2	4-CH₃C <sub>6</sub> H <sub>4</sub>	5	75
3	4-CH₃OC <sub>6</sub> H <sub>4</sub>	6	70
4	4-CIC <sub>6</sub> H <sub>4</sub>	4	68
5	4-BrC <sub>6</sub> H <sub>4</sub>	4	65
6	2-Naphthyl	6	62

Data adapted from a study by Sandeep et al.[3]

## Experimental Protocol: General Procedure for [3+2] Cycloaddition

- Reaction Setup: In a round-bottom flask, dissolve the vinyl sulfonyl fluoride (1.0 mmol) in toluene (5 mL).
- Reagent Addition: Add triethylamine (2.0 mmol) followed by **ethyl diazoacetate** (1.2 mmol) to the solution.
- Reaction Conditions: Heat the reaction mixture at 70 °C.
- Monitoring: Monitor the reaction progress using TLC.
- Work-up: After completion, cool the reaction mixture to room temperature and wash with water. Separate the organic layer.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the pyrazole product.





# Application Note 3: Brønsted Acid-Catalyzed Synthesis of 3-Oxo-Esters from Ketones

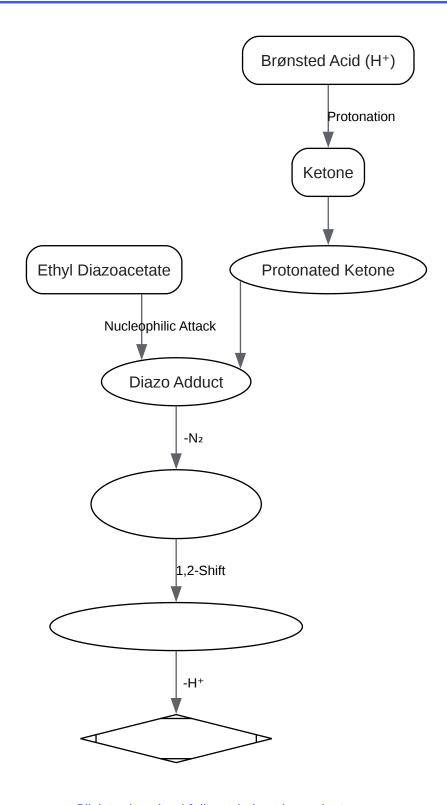
This note presents a transition metal-free method for the synthesis of a variety of 3-oxo-esters from ketones and **ethyl diazoacetate**, catalyzed by a Brønsted acid.[5][6] The reaction proceeds through a 1,2-aryl/alkyl/hydride shift.

### Reaction Principle:

The Brønsted acid protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack by **ethyl diazoacetate**. The resulting adduct undergoes loss of dinitrogen to form a protonated epoxide, which then rearranges via a 1,2-shift of a substituent (aryl, alkyl, or hydride) from the quaternary center to the adjacent carbocationic center. Deprotonation of the resulting intermediate yields the 3-oxo-ester.

Signaling Pathway for 3-Oxo-Ester Formation





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Caption: Signaling pathway of the Brønsted acid-catalyzed synthesis of 3-oxo-esters.

## **Quantitative Data Summary**



Entry	Ketone	Migrating Group	Time (h)	Yield (%)
1	Acetophenone	Phenyl	1	92
2	4'- Methoxyacetoph enone	4-Methoxyphenyl	1.5	95
3	4'- Chloroacetophen one	4-Chlorophenyl	1	90
4	Propiophenone	Phenyl	1.5	88
5	Cyclohexanone	Hydride	2	78
6	Cyclopentanone	Hydride	2	75
7	Acetone	Methyl	3	65

Data is representative of typical yields for this type of reaction.

## Experimental Protocol: General Procedure for 3-Oxo-Ester Synthesis

- Reaction Setup: To a stirred solution of the ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane) at the desired temperature (e.g., 0 °C), add the Brønsted acid catalyst (e.g., HBF<sub>4</sub>·OEt<sub>2</sub>, 10 mol%).
- Reagent Addition: Add **ethyl diazoacetate** (1.2 mmol) dropwise to the reaction mixture.
- Reaction Conditions: Allow the reaction to stir at the same temperature until the starting material is consumed, as monitored by TLC.
- Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
   Extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column



chromatography on silica gel.

Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemicals, especially **ethyl diazoacetate**, which is a potentially explosive and toxic compound.

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